Mefluleucine

mTORC1 Sestrin2 Binding Affinity

Mefluleucine (developmental codes NV-5138, SPN-820) is a leucine analog and the first-in-class, orally bioavailable, brain-penetrant small molecule activator of mechanistic target of rapamycin complex 1 (mTORC1). It binds selectively to Sestrin2 (Kd = 1.49 µM) and Sestrin1, thereby modulating the Sestrin-GATOR2 interaction to activate mTORC1 signaling.

Molecular Formula C7H13F2NO2
Molecular Weight 181.18 g/mol
CAS No. 2095886-80-7
Cat. No. B2832445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefluleucine
CAS2095886-80-7
Molecular FormulaC7H13F2NO2
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESCC(C)(CC(C(=O)O)N)C(F)F
InChIInChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12)/t4-/m0/s1
InChIKeyHRFIMCJTDKEPPV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mefluleucine (NV-5138, SPN-820): A Selective Brain-Penetrant mTORC1 Activator for Rapid-Acting Antidepressant Research


Mefluleucine (developmental codes NV-5138, SPN-820) is a leucine analog and the first-in-class, orally bioavailable, brain-penetrant small molecule activator of mechanistic target of rapamycin complex 1 (mTORC1). It binds selectively to Sestrin2 (Kd = 1.49 µM) and Sestrin1, thereby modulating the Sestrin-GATOR2 interaction to activate mTORC1 signaling . Unlike the natural ligand leucine, mefluleucine is not a substrate for branched-chain amino acid transaminase (BCAT) and is not incorporated into proteins, enabling sustained mTORC1 activation in the central nervous system (CNS) . The compound is under investigation as a rapid-acting antidepressant for treatment-resistant depression (TRD) .

Why Leucine and Other mTORC1 Modulators Cannot Substitute for Mefluleucine in CNS-Targeted Research


Generic substitution with natural leucine or other mTORC1 modulators is ineffective for CNS applications because mefluleucine's unique molecular design circumvents key limitations. Leucine is rapidly metabolized by BCAT and incorporated into proteins, precluding sustained brain mTORC1 activation . Conversely, ketamine, while rapid-acting, directly modulates NMDA receptors, leading to psychotomimetic side effects and abuse liability not observed with mefluleucine . Mefluleucine's selective Sestrin2 binding, lack of proteinogenic capacity, and high oral bioavailability with robust brain penetration represent a differentiated pharmacological profile critical for reproducible, mechanism-specific CNS research [REFS-1, REFS-2].

Quantitative Differentiation of Mefluleucine from Leucine and Ketamine: Head-to-Head and Cross-Study Data


Sestrin2 Binding Affinity: Mefluleucine vs. Leucine

Isothermal titration calorimetry (ITC) demonstrates that mefluleucine binds to Sestrin2 with a dissociation constant (Kd) of 1.49 µM, while leucine binds with a Kd of 1.55 µM . Both compounds increase the melting temperature of Sestrin2 by approximately 2 °C in cellular thermal shift assays .

mTORC1 Sestrin2 Binding Affinity

Brain mTORC1 Activation Selectivity: Mefluleucine vs. Leucine

Oral administration of mefluleucine (160 mg/kg) to ad libitum fed rats produced a ~2-fold increase in phosphorylated S6 (S240/244pS6), a downstream marker of mTORC1 activity, in synaptoneurosomes from the prefrontal cortex 1 h post-dose, with significant activation observed across multiple brain regions including striatum, hippocampus, and neocortex . In contrast, an equivalent oral dose of leucine (160 mg/kg) produced no significant mTORC1 activation in the brain .

CNS Penetration mTORC1 Pharmacodynamics

Metabolic Stability and Lack of Protein Incorporation: Mefluleucine vs. Leucine

Mefluleucine is not a substrate for BCAT1 or BCAT2 in vitro enzymatic assays, and LC-MS/MS proteomic analysis of over 5000 tryptic peptides from HEK-293T cells incubated with 100 µM mefluleucine revealed zero substitutions for leucine, isoleucine, valine, or methionine . Leucine, by contrast, is actively metabolized by BCAT and incorporated into nascent proteins .

BCAT Metabolism Protein Synthesis Pharmacokinetics

Rapid Antidepressant Efficacy in Forced Swim Test: Mefluleucine vs. Ketamine

In the rat forced swim test (FST), a single oral dose of mefluleucine (160 mg/kg) significantly reduced immobility time compared to vehicle (F4,35 = 3.24, P < 0.01), with effects persisting for at least 7 days post-dose . Ketamine (10 mg/kg i.p.) produced a comparable reduction in immobility time (F2,21 = 5.47, P < 0.05) in the same paradigm .

Antidepressant Forced Swim Test Behavioral Pharmacology

Absence of NMDA Receptor Modulation: Mefluleucine vs. Ketamine

Mefluleucine at concentrations up to 300 µM showed no functional inhibition of maximally activated NMDA receptors expressed in Xenopus laevis oocytes, as measured by two-electrode voltage clamp electrophysiology . Ketamine is a well-established non-competitive NMDA receptor antagonist, with IC50 values in the low micromolar range .

NMDA Receptor Selectivity Safety Pharmacology

Mefluleucine (NV-5138): Validated Research Applications in CNS mTORC1 Activation and Rapid-Acting Antidepressant Discovery


Investigating mTORC1-Dependent Synaptic Plasticity in the Prefrontal Cortex

Mefluleucine's ability to robustly activate mTORC1 signaling in the medial prefrontal cortex (~2-fold increase in pS6) without affecting NMDA receptors makes it an ideal tool for dissecting mTORC1-dependent synaptic plasticity mechanisms underlying rapid antidepressant responses . Unlike ketamine, mefluleucine's effects are not confounded by direct neuronal excitation or psychotomimetic liability .

Validation of Sestrin2 as a Therapeutic Target in Treatment-Resistant Depression (TRD) Models

Mefluleucine's selective binding to Sestrin2 (Kd = 1.49 µM) and its demonstration of rapid, sustained antidepressant effects in the forced swim test and novelty suppressed feeding test provide a validated chemical probe for interrogating Sestrin2 function in TRD animal models [REFS-1, REFS-3]. Its oral bioavailability and brain penetrance facilitate chronic dosing studies not feasible with leucine or ketamine .

Comparative Studies of mTORC1 Activators with Distinct Metabolic Fates

Mefluleucine's resistance to BCAT metabolism and lack of protein incorporation differentiate it from leucine and other amino acid analogs, enabling researchers to isolate mTORC1 activation from effects on global protein synthesis and amino acid metabolism . This property is essential for studies requiring precise temporal control of mTORC1 signaling without confounding metabolic adaptations.

Development of Next-Generation Rapid-Acting Antidepressants with Improved Safety Profiles

Mefluleucine serves as a benchmark compound for medicinal chemistry programs aiming to develop NMDA receptor-sparing, rapid-acting antidepressants . Its clean selectivity profile (no activity against a panel of 68 targets at 300 µM) and oral pharmacokinetics (F ~100%, t1/2 ~3 h in rats) provide a foundation for structure-activity relationship studies and lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

1 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefluleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.